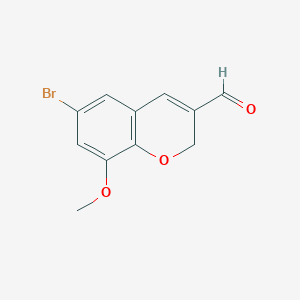

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde

Description

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde (CAS: 885271-15-8) is a chromene derivative featuring a benzopyran backbone substituted with a bromine atom at position 6, a methoxy group at position 8, and a formyl (-CHO) group at position 3 . Chromene derivatives are widely studied for their biological activities and synthetic versatility. Its synthesis likely involves organocatalytic methods similar to those used for related chromene-3-carbaldehydes, such as conjugate addition reactions .

Properties

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONWUBMQESLCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585509 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-15-8 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde typically involves the bromination of 8-methoxy-2H-chromene-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and implementing safety measures for handling bromine or NBS on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.

Reduction: 6-bromo-8-methoxy-2H-chromene-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1.1 Organic Synthesis

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex organic molecules, facilitating the development of new compounds with desired properties .

1.2 Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting these conditions .

1.3 Chemical Biology

In chemical biology, this compound is employed to study enzyme interactions and receptor binding. This application aids researchers in elucidating biological pathways and mechanisms, contributing to a better understanding of cellular processes .

2.1 Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity, particularly through mechanisms involving the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

2.2 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a potential candidate for therapeutic interventions in inflammatory diseases .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

In material science, this compound is explored for its applications in OLED technology. Its unique electronic properties contribute to the development of efficient and vibrant display materials .

3.2 Fluorescent Probes

This compound can be modified to create fluorescent probes used in biological imaging, allowing researchers to visualize cellular processes with high specificity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its substitution pattern: bromine (electron-withdrawing) at position 6 and methoxy (electron-donating) at position 6. This contrasts with structurally related chromene-3-carbaldehydes, which exhibit variations in substituent type, position, and electronic effects. Key analogs include:

Key Observations :

- Substituent Effects on Melting Points : Bromine substitution (e.g., 6-Bromo analog, 106–107°C) increases melting points compared to methyl (66–68°C) or methoxy (51–52°C) groups, likely due to enhanced intermolecular halogen bonding . The target compound’s melting point remains unreported but is expected to fall between bromo- and methoxy-substituted analogs.

- Positional Isomerism : The 8-methoxy derivative (79–81°C) has a higher melting point than the 6-methoxy isomer (51–52°C), suggesting steric or electronic differences in chromene ring substitution .

Spectroscopic and Reactivity Comparisons

- NMR and IR Data : All chromene-3-carbaldehydes show characteristic ¹H NMR signals for the aldehyde proton (δ 9.8–10.2 ppm) and chromene backbone protons (δ 6.5–7.5 ppm). Bromine substitution induces deshielding in adjacent protons, while methoxy groups exhibit distinct OCH₃ signals (δ ~3.8 ppm) .

- Reactivity: The aldehyde group enables nucleophilic additions (e.g., organocatalytic reactions), whereas the carboxylic acid derivative (from ) is more suited for esterification or salt formation . Bromine’s electron-withdrawing nature may enhance electrophilicity at the aldehyde, increasing reactivity compared to methoxy or methyl analogs.

Functional Group Variations

- Aldehyde vs. Carboxylic Acid : 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 119686-34-9) replaces the aldehyde with a carboxylic acid (-COOH) and introduces a 2-oxo group. This drastically alters solubility and reactivity, favoring applications in coordination chemistry or prodrug design .

Biological Activity

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chromene backbone characterized by a fused benzene and pyran ring structure, with specific substituents that contribute to its biological activity:

- Bromo Group : Located at the 6-position, influencing reactivity and interaction with biological targets.

- Methoxy Group : Positioned at the 8-position, enhancing solubility and potentially modulating biological effects.

- Aldehyde Functional Group : At the 3-position, this group increases the compound's reactivity, allowing it to participate in various biochemical interactions.

This compound exhibits notable interactions with enzymes and proteins, influencing metabolic pathways. Its effects can be summarized as follows:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For example, it may interact with carbonic anhydrases (CAs), which play crucial roles in maintaining acid-base balance and facilitating physiological processes .

- Cell Signaling : It influences cell signaling pathways, affecting gene expression related to growth and differentiation. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound binds to active sites of target enzymes, blocking their activity. For instance, studies have indicated its potential as an inhibitor for isoforms of carbonic anhydrase (CA I, II, IX, and XII), with varying degrees of selectivity .

- Oxidative Stress Modulation : It may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. This property is particularly relevant in conditions associated with inflammation and oxidative damage .

- Gene Expression Regulation : The compound can alter the expression of genes involved in inflammatory responses and cell survival, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. These properties are critical for protecting cells from oxidative damage, which is implicated in various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further study in chronic inflammatory conditions .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against specific bacterial strains highlights its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-8-methoxy-2H-chromene | Contains bromo and methoxy groups | Aldehyde group enhances reactivity |

| 8-Methoxy-2H-chromene | Lacks bromine; simpler structure | May exhibit different biological activity |

| 6-Bromo-2H-chromene-3-carbaldehyde | Lacks methoxy group | Different interaction profile |

| 6-Bromo-8-hydroxy-2H-chromene | Hydroxy instead of methoxy | Altered solubility and interaction properties |

Case Studies

Several studies have highlighted the biological activities of this compound:

- Inhibition of Carbonic Anhydrases : A study evaluated its inhibitory activity against various CA isoforms, revealing significant selectivity towards CA XII with low micromolar inhibition constants .

- Antioxidant Activity Assessment : Research demonstrated that this compound effectively scavenged free radicals in cellular models, contributing to its protective effects against oxidative stress .

- Anti-inflammatory Mechanism Exploration : Investigations into its anti-inflammatory properties showed a reduction in cytokine production in stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.